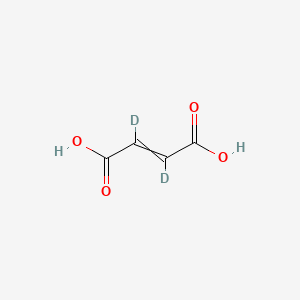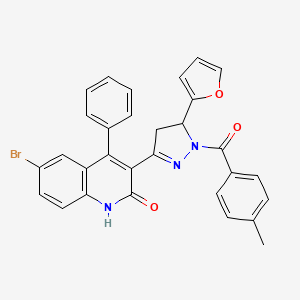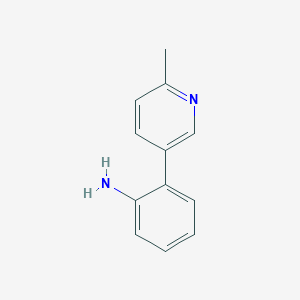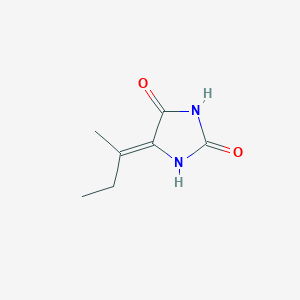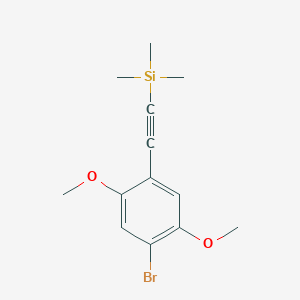
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is an organic compound that features a brominated aromatic ring substituted with two methoxy groups and an ethynyl group bonded to a trimethylsilane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenylacetylene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,5-dimethoxyphenylacetylene.
Ethynylation: The brominated product is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts and copper co-catalysts in inert atmospheres.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Coupling: Formation of extended conjugated systems.
科学研究应用
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic electronic materials and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its unique structural features.
作用机制
The mechanism of action of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and ethynyl group facilitate substitution and coupling reactions, while the methoxy groups can undergo oxidation. These reactions enable the compound to interact with molecular targets and pathways in biological systems, making it useful in medicinal chemistry and biological studies.
相似化合物的比较
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but lacks the ethynyl and trimethylsilane groups.
2,5-Dimethoxy-4-bromophenethylamine: Another structurally related compound with different functional groups.
4-Bromo-2,5-dimethoxyphenylacetylene: Lacks the trimethylsilane group but shares the ethynyl and brominated aromatic ring.
Uniqueness
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
属性
分子式 |
C13H17BrO2Si |
|---|---|
分子量 |
313.26 g/mol |
IUPAC 名称 |
2-(4-bromo-2,5-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrO2Si/c1-15-12-9-11(14)13(16-2)8-10(12)6-7-17(3,4)5/h8-9H,1-5H3 |
InChI 键 |
PNSVQUDJFXLFCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C#C[Si](C)(C)C)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


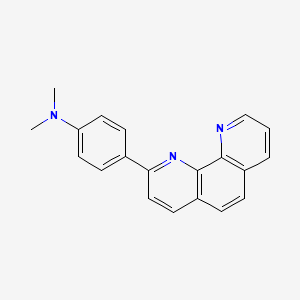
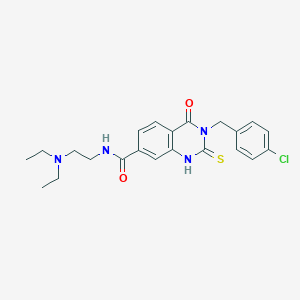
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)

![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
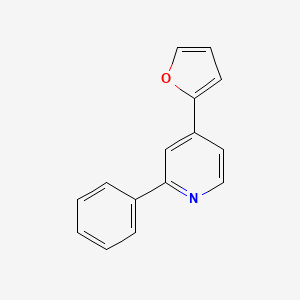
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)
